(4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride
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Overview
Description
“(4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride” is a chemical compound with the following properties:
IUPAC Name: 4-amino-2-methyl-S-methylenebenzenesulfinamide
CAS Number: 1935396-21-6
Molecular Weight: 184.26 g/mol
Preparation Methods
Industrial Production Methods:: As of now, there is no established industrial-scale production method for this compound. Research and development efforts may be ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactivity:: “(4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride” can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid chlorides for substitution reactions.
Major Products:: The major products formed from these reactions would vary based on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry::
- This compound may serve as a building block for the synthesis of other organic molecules.
- Researchers might explore its reactivity in various chemical transformations.
- Investigations into its biological activity, such as enzyme inhibition or receptor binding, could be relevant.
- Potential applications in drug discovery or medicinal chemistry are worth exploring.
- While not yet established, industrial applications could emerge as more research is conducted.
Mechanism of Action
The exact mechanism by which “(4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride” exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and pathways.
Properties
Molecular Formula |
C8H14Cl2N2O2S |
---|---|
Molecular Weight |
273.18 g/mol |
IUPAC Name |
3-methoxy-4-(methylsulfonimidoyl)aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-12-7-5-6(9)3-4-8(7)13(2,10)11;;/h3-5,10H,9H2,1-2H3;2*1H |
InChI Key |
JVHWVXBDWWOPTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=N)(=O)C.Cl.Cl |
Origin of Product |
United States |
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